5-(2-Bromophenyl)oxazole-2-carbonitrile
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Overview
Description
5-(2-Bromophenyl)oxazole-2-carbonitrile is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom attached to the phenyl ring and a nitrile group attached to the oxazole ring. It has a molecular weight of 249.06 g/mol and is known for its unique reactivity and selectivity, making it valuable for advanced research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)oxazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the treatment of 2-acylamino-3,3-dichloroacrylonitriles with arenethiols in the presence of triethylamine, followed by cyclization with silver carbonate . Another method includes the use of 2-bromo-1-(4-ethoxyphenyl) ethanone as a starting material, which undergoes hydrolysis, esterification, cyclization, and bromination to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)oxazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.
Cyclization Reactions: Catalysts like silver carbonate.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
5-(2-Bromophenyl)oxazole-2-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Potential use in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)oxazole-2-carbonitrile is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. For example, some oxazole derivatives can interact with the colchicine site of β-tubulin, resulting in the inhibition of microtubule polymerization and cell proliferation . This mechanism is particularly relevant in the context of anticancer research.
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)oxazole-2-propionic acid: Similar structure but with a propionic acid group instead of a nitrile.
2-(3-Bromo-phenyl)-oxazole: Similar structure but with the bromine atom in a different position.
Uniqueness
5-(2-Bromophenyl)oxazole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity. Its bromine and nitrile groups make it a versatile intermediate for various chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C10H5BrN2O |
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Molecular Weight |
249.06 g/mol |
IUPAC Name |
5-(2-bromophenyl)-1,3-oxazole-2-carbonitrile |
InChI |
InChI=1S/C10H5BrN2O/c11-8-4-2-1-3-7(8)9-6-13-10(5-12)14-9/h1-4,6H |
InChI Key |
IJQMDQOBVYBMRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)C#N)Br |
Origin of Product |
United States |
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